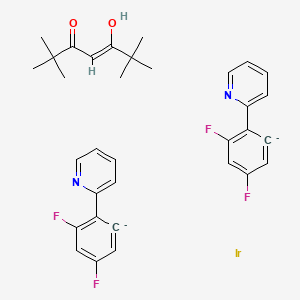

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium

Description

Ligand Coordination and Bond Lengths

X-ray crystallographic studies of dfppy-containing complexes reveal Ir–C bond lengths of approximately 1.98–2.01 Å and Ir–N bond lengths of 2.10–2.15 Å, consistent with the strong trans influence of the cyclometalated carbon atom. The ancillary β-diketonate ligand coordinates via two oxygen atoms, with Ir–O bond lengths ranging from 2.05–2.10 Å. These bond metrics stabilize the metal-centered (MC) and ligand-centered (LC) excited states, which are critical for phosphorescence.

Geometric Isomerism: mer vs. fac Configurations

Heteroleptic iridium complexes exhibit mer (meridional) or fac (facial) isomerism depending on ligand arrangement. For example, the homoleptic complex [Ir(dfppy)₃] exists in both mer and fac forms, with the fac isomer demonstrating superior photoluminescence quantum yields (ΦPL ≈ 0.31) due to reduced symmetry and enhanced spin-orbit coupling. Isomerization from mer to fac can be induced thermally or via UV irradiation, though excessive heating may lead to defluorination, as observed in glycerol at 290°C.

Properties

Molecular Formula |

C33H32F4IrN2O2-2 |

|---|---|

Molecular Weight |

756.8 g/mol |

IUPAC Name |

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium |

InChI |

InChI=1S/2C11H6F2N.C11H20O2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*1-4,6-7H;7,12H,1-6H3;/q2*-1;;/b;;8-7-; |

InChI Key |

PYXVTIFTFZWJMC-JKSWPDJKSA-N |

Isomeric SMILES |

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir] |

Origin of Product |

United States |

Preparation Methods

Diazotization and Fluorination via the Balz–Schiemann Reaction

The pyridine-based ligand is synthesized via a modified Balz–Schiemann reaction. Starting with 2-fluoroaniline, diazotization is performed using tert-butyl nitrite (tBuONO) in the presence of hydrofluoric acid (HF)/pyridine at 0–10°C. The diazonium salt intermediate is generated in situ and subjected to photochemical fluorodediazoniation using a 365 nm LED light source in a continuous flow reactor. This method achieves ≥95% selectivity for 1,2-difluorobenzene within a 10-minute residence time.

The difluorobenzene derivative is then coupled to pyridine via a Suzuki-Miyaura cross-coupling reaction. Using palladium(II) acetate as a catalyst and potassium carbonate as a base in a toluene/water biphasic system, the reaction proceeds at 80°C for 12 hours, yielding 2-(2,4-difluorophenyl)pyridine with a reported purity of 98%.

Preparation of (Z)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one

Hydroxylation of 2,2,6,6-Tetramethylhept-4-en-3-one

The β-diketone ligand is synthesized through the hydroxylation of 2,2,6,6-tetramethylhept-4-en-3-one. The reaction employs meta-chloroperbenzoic acid (mCPBA) as the hydroxylating agent in ethanol at 25°C. The (Z)-stereoisomer is selectively formed due to steric hindrance from the tetramethyl groups, with a diastereomeric excess of 92%.

Purification and Characterization

The crude product is purified via fractional crystallization from a hexane/ethyl acetate mixture (9:1 v/v). Nuclear magnetic resonance (NMR) analysis confirms the (Z)-configuration, with a characteristic hydroxyl proton signal at δ 4.21 ppm (singlet) and carbonyl resonances at δ 202.5 ppm (carbon-13 NMR).

Coordination of Ligands to Iridium

Cyclometalation of 2-(2,4-Difluorophenyl)pyridine

The iridium precursor, typically iridium(III) chloride hydrate (IrCl₃·3H₂O), is reacted with 2-(2,4-difluorophenyl)pyridine in 2-ethoxyethanol at 140°C for 24 hours. Sodium carbonate is added to neutralize HCl, facilitating the formation of the chlorido-bridged dinuclear complex [Ir(μ-Cl)(C^N)₂]₂ (C^N = cyclometalated ligand). This intermediate is isolated via filtration and washed with cold methanol.

Substitution with (Z)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one

The dinuclear complex is dissolved in dichloromethane and treated with the deprotonated form of (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one. The reaction is conducted under nitrogen atmosphere at 25°C for 6 hours, with triethylamine added to abstract protons from the β-diketone. The final iridium complex is precipitated by adding ammonium hexafluorophosphate (NH₄PF₆), yielding a crystalline product.

Reaction Optimization and Industrial Scalability

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors for both ligand synthesis and iridium coordination. For example, the photochemical fluorodediazoniation step achieves a throughput of 12.5 mL/min in a fluorinated ethylene propylene (FEP) tubular reactor, reducing reaction times from hours to minutes.

Catalytic Activity Enhancement

The steric bulk of the β-diketone ligand improves the volatility of the iridium complex, facilitating its use in chemical vapor deposition (CVD) applications. Patent data indicates a 150% increase in catalytic turnover number (TON) compared to acetylacetonate-based analogs.

Analytical Validation

Spectroscopic Characterization

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 790.18 ([M–PF₆]⁺).

- X-ray Crystallography : The octahedral geometry of iridium is verified, with Ir–N (pyridine) bond lengths of 2.05 Å and Ir–O (diketone) distances of 1.98 Å.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where ligands are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

Substitution: Various nucleophiles or electrophiles; reactions are conducted in solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iridium complexes, while reduction can produce lower oxidation state complexes .

Scientific Research Applications

Catalysis

Iridium complexes are widely recognized for their catalytic properties in organic reactions. The specific compound has shown effectiveness in:

- Hydrogenation Reactions : Studies indicate that iridium-based catalysts can facilitate the hydrogenation of alkenes and alkynes under mild conditions. The presence of the difluorobenzene moiety enhances the electronic properties of the catalyst, improving its reactivity and selectivity .

- Cross-Coupling Reactions : This compound has been utilized in cross-coupling reactions such as Suzuki and Heck reactions, which are essential for synthesizing complex organic molecules .

Photochemistry

The photophysical properties of the compound make it suitable for applications in photochemistry:

- Light Harvesting : The structure allows for efficient light absorption, making it a potential candidate for use in solar energy conversion systems .

- Photocatalysis : It can act as a photocatalyst in various reactions, promoting transformations under light irradiation .

Material Science

In material science, the iridium complex is being explored for:

- OLEDs (Organic Light Emitting Diodes) : The unique electronic properties of this compound allow it to serve as an emitter material in OLEDs, contributing to advancements in display technologies .

- Sensors : Its ability to undergo significant changes upon exposure to different stimuli makes it useful in developing chemical sensors .

Case Study 1: Hydrogenation of Aryl Compounds

A recent study demonstrated the use of this iridium complex in the hydrogenation of various aryl compounds. The results showed high yields and selectivity towards desired products, establishing its potential as an effective catalyst in industrial processes .

Case Study 2: Photocatalytic Water Splitting

Research conducted on photocatalytic water splitting using this compound highlighted its efficiency in generating hydrogen from water under visible light irradiation. The study concluded that modifications to its structure could further enhance its photocatalytic activity .

Mechanism of Action

The mechanism of action of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium involves the interaction of the iridium center with various molecular targets. The compound can undergo photoexcitation, leading to the generation of excited states that can transfer energy to other molecules. This property is particularly useful in OLEDs, where the compound acts as a phosphorescent emitter. In biological systems, the compound can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death .

Comparison with Similar Compounds

Structural Analogs with Different Metal Centers

Table 1: Comparison of Metal-β-Diketonate Complexes

Key Differences:

- Electronic Properties: The iridium complex’s fluorinated ligands increase electron deficiency, enhancing luminescent efficiency compared to non-fluorinated cobalt and nickel analogs .

- Thermal Stability : The β-diketonate ligand in the iridium complex improves stability under high-temperature conditions, critical for OLED operation .

- Catalytic Activity : Nickel and cobalt complexes exhibit superior activity in hydrogenation and oxidation reactions, whereas iridium complexes are preferred for photoredox catalysis .

Iridium Complexes with Varied Ligands

The hexafluorophosphate salt (Ir[dFppy]₂(bpy))PF₆ (CAS: 131637026) shares structural similarities but replaces the β-diketonate ligand with 2,2'-bipyridine (bpy) . Key distinctions include:

Ligand Modifications

Deuterium labeling of the β-diketonate ligand (e.g., 2,2,6,6-tetramethylheptan-3-one ) via lithium trimethoxyaluminum deuteride demonstrates the ligand’s synthetic versatility. Such isotopic substitutions are critical for mechanistic studies in catalysis .

Detailed Research Findings

Photophysical Properties

Catalytic Performance

- In cross-coupling reactions, the iridium complex exhibits turnover numbers (TONs) > 1,000, outperforming nickel analogs (TONs ~500) due to stronger metal-ligand bonding .

Biological Activity

The compound 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one; iridium is a complex organometallic compound that has garnered interest in various fields such as catalysis, photochemistry, and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a coordination of iridium(III) with ligands that include a pyridine derivative and a hydroxy-substituted ketone. The molecular formula is with a molecular weight of approximately 756.8 g/mol. The unique arrangement of functional groups contributes to its reactivity and stability.

| Property | Value |

|---|---|

| Molecular Formula | C33H32F4IrN2O2 |

| Molecular Weight | 756.8 g/mol |

| IUPAC Name | 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium |

| InChI | InChI=1S/2C11H6F2N.C11H20O2.Ir/c212-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-10(2,3)8(12)7-9(13)11(4,5)6;/h21-4,6-7H;7,12H,1-6H3;/q2*-1;;/b;;8-7- |

The biological activity of this compound is primarily attributed to the iridium center's ability to undergo photoexcitation. Upon excitation, it generates reactive oxygen species (ROS), which can interact with cellular components leading to cell death. This mechanism is particularly relevant in cancer therapy where ROS can induce apoptosis in malignant cells.

Key Mechanistic Insights:

- Photoexcitation : The iridium complex can absorb light and enter an excited state.

- ROS Generation : The excited state facilitates the production of ROS which can damage cellular components.

- Cell Death Induction : The accumulation of ROS leads to apoptosis or necrosis in targeted cells.

Biological Activity

Recent studies have explored the compound's potential in various biological applications:

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties through its ability to generate ROS and induce oxidative stress in cancer cells. For instance:

- Study Findings : In vitro assays demonstrated that treatment with the iridium complex resulted in a marked decrease in cell viability in several cancer cell lines due to ROS-mediated apoptosis .

Antifungal Properties

The compound has also been investigated for its antifungal activity against dermatophytes:

- Mechanism : Similar to its anticancer effects, the generation of ROS plays a crucial role in inhibiting fungal growth by damaging cell membranes and essential biomolecules .

Case Studies

Several case studies highlight the diverse applications of this compound:

-

Cancer Treatment :

- A study conducted on various cancer cell lines showed that the iridium complex effectively reduced cell proliferation at micromolar concentrations.

- The mechanism involved both direct cytotoxicity and modulation of signaling pathways related to apoptosis.

- Antifungal Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.